tert-butyl N-[1-[(3R)-pyrrolidin-3-yl]cyclopropyl]carbamate;hemi(oxalic acid)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-[(3R)-pyrrolidin-3-yl]cyclopropyl]carbamate typically involves the reaction of tert-butyl carbamate with a cyclopropyl derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[1-[(3R)-pyrrolidin-3-yl]cyclopropyl]carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[1-[(3R)-pyrrolidin-3-yl]cyclopropyl]carbamate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. It may be used in the development of new drugs or as a tool to investigate biological pathways .
Medicine
In medicine, tert-butyl N-[1-[(3R)-pyrrolidin-3-yl]cyclopropyl]carbamate is explored for its potential therapeutic properties. It may be used in the development of new treatments for various diseases .
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it valuable for creating high-performance products .
Mechanism of Action
The mechanism of action of tert-butyl N-[1-[(3R)-pyrrolidin-3-yl]cyclopropyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-[1-(4-piperidyl)cyclopropyl]carbamate
- tert-Butyl N-[1-[(3R)-pyrrolidin-3-yl]cyclopropyl]carbamate
Uniqueness
tert-Butyl N-[1-[(3R)-pyrrolidin-3-yl]cyclopropyl]carbamate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C26H46N4O8 |
---|---|
Molecular Weight |
542.7 g/mol |
IUPAC Name |
tert-butyl N-(1-pyrrolidin-3-ylcyclopropyl)carbamate;oxalic acid |
InChI |
InChI=1S/2C12H22N2O2.C2H2O4/c2*1-11(2,3)16-10(15)14-12(5-6-12)9-4-7-13-8-9;3-1(4)2(5)6/h2*9,13H,4-8H2,1-3H3,(H,14,15);(H,3,4)(H,5,6) |
InChI Key |
CTUDHHVMYKWBHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C2CCNC2.CC(C)(C)OC(=O)NC1(CC1)C2CCNC2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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